UNC9994 is a Potent and Highly Biased Partial Agonist for β-Arrestin-2 Translocation Compared to Aripiprazole
In a direct head-to-head comparison using the Tango assay, UNC9994 was found to be a higher efficacy and lower potency partial agonist for β-arrestin-2 translocation compared with its parent compound, aripiprazole [1]. This functional bias distinguishes UNC9994 from aripiprazole, which acts as a weak partial agonist at both G protein and β-arrestin pathways [1].
| Evidence Dimension | β-arrestin-2 translocation efficacy |
|---|---|
| Target Compound Data | Higher efficacy and lower potency |
| Comparator Or Baseline | Aripiprazole (lower efficacy and higher potency) |
| Quantified Difference | Qualitatively described as 'higher efficacy' and 'lower potency' in the Tango assay |
| Conditions | Tango assay for β-arrestin-2 translocation to D2R |
Why This Matters
This difference is critical for researchers needing a tool compound with a distinct functional bias for pathway interrogation, as aripiprazole is not a purely β-arrestin-biased ligand.
- [1] Allen, J. A., Yost, J. M., Setola, V., Chen, X., Sassano, M. F., Chen, M., ... & Jin, J. (2011). Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy. Proceedings of the National Academy of Sciences, 108(45), 18488-18493. View Source
